1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazole ring, a triazole ring, and substituted phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the benzoxazole and triazole rings, followed by the coupling of these rings with the substituted phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in various chemical syntheses.
Acetylacetone: Another compound with similar reactivity, often used in coordination chemistry.
Uniqueness
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H15ClFN5O2 |
---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c1-13-21(23(31)26-17-8-6-16(25)7-9-17)27-29-30(13)18-10-11-20-19(12-18)22(32-28-20)14-2-4-15(24)5-3-14/h2-12H,1H3,(H,26,31) |
InChI Key |
VSWFEJGVMREIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.